1-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)naphthalen-2-ol
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Overview
Description
1-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)NAPHTHALEN-2-OL is a complex organic compound characterized by its unique structure, which includes a benzodithiepin ring fused with a naphthalenol moiety
Preparation Methods
The synthesis of 1-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)NAPHTHALEN-2-OL involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodithiepin Ring: This step involves the cyclization of a suitable precursor, such as a dithioester, under acidic conditions to form the benzodithiepin ring.
Attachment of the Naphthalenol Moiety: The benzodithiepin intermediate is then reacted with a naphthalenol derivative under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nitrating agents, to introduce new functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)NAPHTHALEN-2-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which 1-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)NAPHTHALEN-2-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)NAPHTHALEN-2-OL can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Benzimidazole Derivatives: These compounds also have a fused ring system and are used in various medicinal applications.
The uniqueness of 1-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)NAPHTHALEN-2-OL lies in its specific ring structure and the presence of both sulfur and oxygen atoms, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20OS2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)naphthalen-2-ol |
InChI |
InChI=1S/C21H20OS2/c1-13-9-16-11-23-21(24-12-17(16)10-14(13)2)20-18-6-4-3-5-15(18)7-8-19(20)22/h3-10,21-22H,11-12H2,1-2H3 |
InChI Key |
XNFQEPQAXDDBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CSC(SC2)C3=C(C=CC4=CC=CC=C43)O)C=C1C |
Origin of Product |
United States |
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